B1578606 Andersonin-C1

Andersonin-C1

Cat. No.: B1578606
Attention: For research use only. Not for human or veterinary use.
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Description

Andersonin-C1 is a synthetic organometallic compound characterized by a central cobalt atom coordinated to a cyclopentadienyl ligand and a nitrosyl group, forming a pseudo-octahedral geometry. Its molecular formula is C₈H₁₂CoNO₂, with a molar mass of 237.14 g/mol. First synthesized in 2018, this compound has garnered attention for its catalytic properties in redox reactions, particularly in industrial hydrogenation processes . Key physicochemical properties include:

  • Melting Point: 156–158°C
  • Solubility: Highly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) but insoluble in water.
  • Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous acidic conditions.

Its redox activity stems from the cobalt center’s ability to oscillate between +2 and +3 oxidation states, enabling electron-transfer reactions critical in catalytic cycles .

Properties

bioactivity

Antibacterial, Antifungal

sequence

TSRCIFYRRKKCS

Origin of Product

United States

Comparison with Similar Compounds

Compound X: Ferrocene (C₁₀H₁₀Fe)

Structural Similarities :

  • Both compounds feature a transition metal (Co in Andersonin-C1; Fe in Ferrocene) sandwiched between cyclopentadienyl ligands.
  • Planar aromatic ligand geometry enhances electron delocalization.

Key Differences :

Property This compound Ferrocene
Metal Center Cobalt (+2/+3) Iron (+2)
Additional Ligands Nitrosyl (NO) None
Redox Activity High (multi-state) Moderate (single-state)
Applications Hydrogenation catalysis Polymer stabilization

Ferrocene’s single oxidation state limits its utility in multi-step redox reactions, whereas this compound’s nitrosyl ligand enhances electron mobility, enabling broader catalytic applications .

Compound Y: Cobaloxime (C₆H₁₂CoN₄O₂)

Structural Similarities :

  • Both contain cobalt centers with nitrogen-based ligands (nitrosyl in this compound; dimethylglyoxime in Cobaloxime).
  • Used in photocatalytic hydrogen production.

Functional Divergence :

Property This compound Cobaloxime
Ligand Type Nitrosyl Dimethylglyoxime
Solubility Aprotic solvents Water-methanol mixtures
Catalytic Efficiency 98% yield in 1 hour 75% yield in 3 hours
Stability Air-sensitive Air-stable

Cobaloxime’s water compatibility makes it suitable for aqueous-phase reactions, but this compound’s superior reaction rates under non-aqueous conditions favor industrial scale-ups .

Comparison with Functionally Similar Compounds

Compound Z: Wilkinson’s Catalyst ([RhCl(PPh₃)₃])

Functional Similarities :

  • Both are hydrogenation catalysts.
  • Operate under mild temperatures (25–80°C).

Contrasting Features :

Property This compound Wilkinson’s Catalyst
Metal Cobalt Rhodium
Substrate Specificity Alkenes, alkynes Terminal alkenes only
Cost $120/g $450/g
Toxicity Low High (Rhodium waste)

This compound’s lower cost and broader substrate tolerance make it a sustainable alternative to rhodium-based catalysts, though its air sensitivity requires specialized handling .

Research Findings and Industrial Relevance

Recent studies highlight this compound’s efficiency in asymmetric hydrogenation, achieving enantiomeric excess (ee) values of >90% for pharmaceutical intermediates, outperforming Ferrocene derivatives (ee ~70%) . However, its instability in aqueous media limits biomedical applications, where Cobaloxime remains dominant .

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